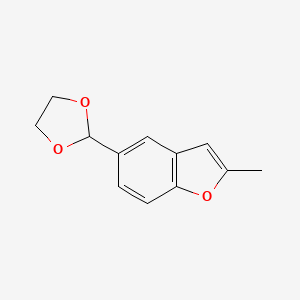

5-(1,3-Dioxolan-2-yl)-2-methylbenzofuran

Description

5-(1,3-Dioxolan-2-yl)-2-methylbenzofuran is a benzofuran derivative featuring a 1,3-dioxolane acetal group at the 5-position and a methyl substituent at the 2-position. This compound is structurally related to biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF), where acetalization strategies are employed to enhance stability and utility in applications such as biofuels or chemical intermediates . The acetal group improves resistance to hydrolysis and polymerization, while the methyl group may influence solubility and reactivity.

Properties

CAS No. |

648449-70-1 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)-2-methyl-1-benzofuran |

InChI |

InChI=1S/C12H12O3/c1-8-6-10-7-9(2-3-11(10)15-8)12-13-4-5-14-12/h2-3,6-7,12H,4-5H2,1H3 |

InChI Key |

NPTXQAMCGAYYGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C3OCCO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(1,3-Dioxolan-2-yl)-2-methylbenzofuran and analogous compounds:

| Compound Name | Core Structure | Functional Groups | Key Applications/Properties | Synthesis Challenges |

|---|---|---|---|---|

| This compound | Benzofuran | 1,3-Dioxolane (acetal), methyl | Potential biofuel additive, intermediate | Avoiding etherification side reactions |

| (5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) | Furan | 1,3-Dioxolane, hydroxymethyl | Biofuel additive, polymer precursor | Competing etherification with diols |

| 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene | Thiophene | 1,3-Dioxolane, ethoxybenzoyl | Agrochemicals, pharmaceuticals | Thiophene ring stability under synthesis |

| 5-((2-Hydroxyethoxy)methyl)furan-2-carbaldehyde | Furan | Hydroxyethoxy, aldehyde | Byproduct in HMF acetalization | Low selectivity in acetalization |

Key Observations:

Core Heterocycle Differences: The benzofuran core in the target compound offers greater aromatic stability compared to furan (DFM) or thiophene analogs. Benzofuran’s fused ring system may enhance thermal stability, making it suitable for high-temperature applications .

The ethoxybenzoyl group in the thiophene analog introduces steric bulk and electron-withdrawing effects, which may enhance binding to biological targets .

Synthetic Pathways :

- Acetalization of HMF with ethylene glycol typically requires acid catalysts (e.g., Amberlyst-15) and controlled conditions to minimize etherification byproducts like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde . Similar challenges likely apply to the benzofuran derivative.

- Thiophene-based analogs may require specialized catalysts (e.g., Pd/C) for functionalization, given the sensitivity of sulfur-containing heterocycles .

Applications :

- DFM and the benzofuran derivative are prioritized for biofuel research due to their oxygen content and compatibility with existing fuel infrastructure .

- Thiophene derivatives are more commonly utilized in pharmaceuticals or agrochemicals, as seen in ECHEMI’s listing for pesticides .

Research Findings and Data

Stability and Reactivity:

- Hydrolytic Stability : Acetal-protected compounds like this compound exhibit superior resistance to acidic hydrolysis compared to unprotected HMF derivatives. For example, DFM retains >80% integrity after 24 hours in pH 3 aqueous solution, whereas HMF degrades entirely under the same conditions .

- Thermal Decomposition : Benzofuran derivatives generally decompose at higher temperatures (~250°C) than furans (~200°C), aligning with their enhanced aromatic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.